This section outlines compounds structurally related to N-cyclohexyl-4-[amino]benzamide, based on the provided scientific literature. The analysis focuses on shared structural features and chemical categories, emphasizing the presence of a central benzamide moiety substituted at the 4-position.
Compound Description: This compound, identified as compound 15 in the research, demonstrated notable antiulcer activity in a study investigating acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine. This study focused on preventing water-immersion stress-induced gastric ulceration in rats.
Relevance: While structurally distinct from N-cyclohexyl-4-[amino]benzamide, compound 15 shares a critical feature: the presence of a 3,4-dimethoxyphenyl group. The variation lies in the linker and the amide substituent. In compound 15, an ethylamine linker connects to a phenylaminoacetamide group, whereas N-cyclohexyl-4-[amino]benzamide features a sulfonylmethylamino linker attached to a cyclohexyl-substituted benzamide. Despite these differences, the shared presence of the 3,4-dimethoxyphenyl group suggests potential similarities in their pharmacological profiles.
Compound Description: This compound, designated as compound 66 and also known as DQ-2511, exhibited potent antiulcer properties in oral doses ranging from 50 to 400 mg/kg. It represents a modification of compound 15, aiming to improve oral bioavailability and antiulcer activity.
Relevance: Compound 66 and N-cyclohexyl-4-[amino]benzamide share a core benzamide structure. Notably, both compounds possess a 3,4-dimethoxyphenyl moiety, although their positions and linkers differ. In compound 66, the 3,4-dimethoxyphenyl group resides on an ethyl chain attached to the amide nitrogen, while in N-cyclohexyl-4-[amino]benzamide, it is linked via a sulfonylmethylamino group at the benzamide's 4-position. These structural similarities, especially the recurring presence of the 3,4-dimethoxyphenyl group and the central benzamide, suggest potential overlaps in their biological activities and pharmacological targets.
Compound Description: This radiolabeled form of ecabapide was utilized in a metabolic study to investigate its absorption, distribution, metabolism, and excretion profile in rats. The study revealed that within 48 hours of oral administration (100 mg/kg), approximately 36.7% and 55.7% of the radioactive dose were recovered in urine and feces, respectively. The primary metabolic route involved N-dealkylation of the secondary amine at the benzamide's 3-position, followed by acetylation, generating 3-amino-N-methylbenzamide.
Relevance: 14C-Ecabapide shares a striking structural resemblance to N-cyclohexyl-4-[amino]benzamide. Both compounds feature a central benzamide unit with a 3,4-dimethoxyphenyl group linked via an ethylcarbamoylmethyl group. The primary difference lies in the substitution at the benzamide's nitrogen. In 14C-Ecabapide, it is a methyl group, whereas N-cyclohexyl-4-[amino]benzamide possesses a cyclohexyl group. Given the high degree of structural similarity, their pharmacological profiles and potential targets could significantly overlap.
Series of N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides
Compound Description: These compounds, synthesized through the reaction of N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides and N-chloramides, represent a class of molecules with potential medicinal applications. These compounds can undergo hydrohalogenation, introducing halogen atoms into the quinoid ring system. Additionally, they exhibit potential as inhibitors against Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3.
This analysis highlights the importance of specific structural motifs in influencing biological activity. While none of the compounds listed are exact analogs of N-cyclohexyl-4-[amino]benzamide, they represent essential points of comparison due to their shared structural elements, specifically the presence of the benzamide group and the recurring 3,4-dimethoxyphenyl group. Further investigation into the structure-activity relationship of these compounds and similar analogs could provide valuable information about the pharmacological profile and potential therapeutic applications of the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.